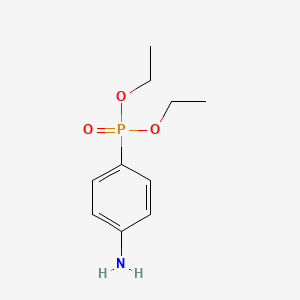

Diethyl (4-aminophenyl)phosphonate

Descripción general

Descripción

Diethyl (4-aminophenyl)phosphonate is a useful research compound. Its molecular formula is C10H16NO3P and its molecular weight is 229.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Diethyl (4-aminophenyl)phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and its effects on various cancer cell lines.

Chemical Structure and Properties

This compound has the molecular formula C10H16NO3P. Its structure features a phosphonate group, which is known for enhancing biological activity through various mechanisms. The phosphonate moiety can act as a bioisostere for carboxylic acids, influencing the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves reactions such as the Kabachnik-Fields reaction, which allows for the formation of α-aminophosphonates with good yields. The presence of lithium perchlorate as a Lewis acid catalyst has been noted to facilitate these reactions effectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines:

- Cell Lines Tested :

- Colorectal carcinoma (HCT-116)

- Epidermoid carcinoma (HEP2)

- Human lung fibroblast (WI38)

The cytotoxicity of these compounds was evaluated using the MTT assay, with IC50 values indicating their potency. For instance, certain derivatives exhibited more potent inhibitory activity than doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 2a | HEP2 | 0.67 | More potent |

| 4b | HEP2 | 0.80 | More potent |

| 2d | HCT-116 | 0.87 | Comparable |

| Doxorubicin | HEP2 | 1.00 | Standard |

The mechanism by which this compound exerts its anticancer effects includes:

- Topoisomerase Inhibition : Compounds have been shown to inhibit human topoisomerase 1B (hTOP1B), an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cancer cell apoptosis .

- Cell Proliferation Inhibition : The phosphonate derivatives exhibit antiproliferative effects on various human cancer cell lines, indicating their potential use in cancer therapy .

- Selectivity Index : The selectivity index against non-cancerous cells like WI38 suggests that these compounds can preferentially target cancer cells while sparing normal cells, which is critical for reducing side effects in chemotherapy .

Case Studies

In a recent study, the biological activity of several synthesized phosphonates was evaluated against different cancer types. Notably, compounds with specific substituents on the aryl ring showed enhanced cytotoxicity:

- Compound 2b : Exhibited strong activity due to the presence of hydroxyl groups.

- Compound 4d : Demonstrated superior activity attributed to electron-donating groups that enhance resonance stability in the compound structure.

These findings underscore the importance of structural modifications in enhancing biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Diethyl (4-aminophenyl)phosphonate exhibits significant biological activities, making it a valuable compound in drug development. Its phosphonate group is known for enhancing the bioactivity of compounds through bioisosteric replacement, which can improve selectivity and potency against specific biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives synthesized from this compound. For instance, a series of hybrid quinolinyl phosphonates were synthesized using this compound, which demonstrated promising activity against various human cancer cell lines. The mechanism involves the modulation of cell proliferation pathways, indicating potential use as anticancer agents .

| Compound Type | Activity | Target Cells |

|---|---|---|

| Hybrid Quinolinyl Phosphonates | Antiproliferative | Human Cancer Cells |

| Peptidyl-α-Aminophosphonates | Selective Serine Protease Inhibitors | Various Proteins |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is often employed in reactions to create more complex molecules, including those used in pharmaceuticals and agrochemicals.

Synthesis of Novel Compounds

The compound has been utilized in multicomponent reactions (MCRs), such as the Povarov reaction, leading to the formation of various derivatives with enhanced biological properties. For example, the synthesis of dialkyl (2-arylquinolin-8-yl)phosphonates was achieved using this compound as a key reactant . This method allows for the efficient creation of diverse chemical entities that can be screened for biological activity.

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials such as polymers and coatings.

Polymer Modifications

The incorporation of phosphonate groups into polymer matrices can enhance their thermal stability and flame retardancy. Research indicates that phosphonated polymers exhibit improved mechanical properties and resistance to degradation under various environmental conditions.

| Material Type | Modification Technique | Resulting Properties |

|---|---|---|

| Phosphonated Polymers | Incorporation of Diethyl Phosphonate | Enhanced Thermal Stability |

| Coatings | Surface Modification | Increased Flame Retardancy |

Case Studies

- Anticancer Activity : A study evaluated a new series of compounds derived from this compound against human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting further investigation into these compounds as potential therapeutic agents .

- Synthesis Innovations : Researchers successfully synthesized novel quinoline derivatives using this compound through MCRs, demonstrating its utility in creating biologically active molecules .

- Material Enhancements : Investigations into phosphonated polymers revealed that adding this compound improved mechanical properties and flame resistance, showcasing its application in material science .

Análisis De Reacciones Químicas

Formamidation and Isonitrile Formation

Diethyl (4-aminophenyl)phosphonate reacts with formic acid and acetic anhydride to form formamidobenzene intermediates. These intermediates isomerize to phenylformimidic acids, which are subsequently treated with phosphoryl trichloride (POCl₃) and triethylamine (Et₃N) to yield isonitriles (e.g., 6a ) ( ).

Reaction Scheme :

-

Formamidation :

-

Isomerization :

-

Isonitrile Formation :

Key Data :

Groebke–Blackburn–Bienaymé Reaction (GBBR)

The isonitrile derivatives participate in one-pot GBBR multicomponent reactions with amines (e.g., pyrazin-2-amine) and aldehydes (e.g., benzaldehyde) to form imidazopyrazine or imidazopyridine scaffolds ( ).

Reaction Example :

Conditions :

-

Solvent: Methanol (MeOH)

-

Temperature: Room temperature

-

Time: 18 hours

Characterization Data :

| Compound | Yield (%) | ESI-MS (m/z) | ³¹P NMR (δ, ppm) |

|---|---|---|---|

| 9a | 44 | 423.20 (MH⁺) | 14.09 |

| 9h | 74 | 512.20 (MH⁺) | 13.85 |

Deprotection to Phosphonic Acids

Diethyl phosphonate esters undergo deprotection using trimethylsilyl bromide (TMSBr) to yield bioactive phosphonic acids ( ).

Reaction :

Conditions :

Key Observations :

-

The reaction proceeds via cleavage of the P–O bond, forming phosphonic acids with improved binding to biological targets like TDP1 ( ).

Povarov Reaction for Quinoline Derivatives

This compound undergoes Povarov reactions with aldehydes and styrenes to synthesize quinolinylphosphonates. BF₃·Et₂O catalyzes this [4+2] cycloaddition ( ).

Reaction Example :

Conditions :

Biological Relevance :

-

These derivatives exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 2.80–36.86 μM against MCF-7 cells) ( ).

Hydrolysis and Esterification

The phosphonate ester group undergoes hydrolysis under acidic or basic conditions to form phosphonic acids. Conversely, esterification with alcohols regenerates the diethyl ester ().

Hydrolysis :

Esterification :

Applications :

Comparative Reactivity Analysis

| Reaction Type | Key Reagents/Conditions | Yield Range (%) | Applications |

|---|---|---|---|

| GBBR Multicomponent Reaction | Amines, Aldehydes, MeOH | 44–74 | Anticancer agent synthesis |

| Povarov Cycloaddition | BF₃·Et₂O, Chloroform (reflux) | 38–68 | Antimicrobial agents |

| Deprotection | TMSBr, MeCN | 53–85 | Enzyme inhibitor design |

Propiedades

IUPAC Name |

4-diethoxyphosphorylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGQTUBEBRLSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297808 | |

| Record name | diethyl (4-aminophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42822-57-1 | |

| Record name | 42822-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl (4-aminophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.